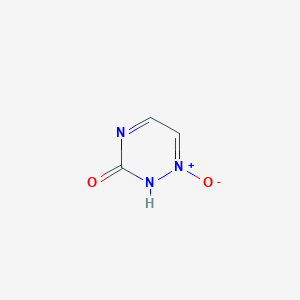

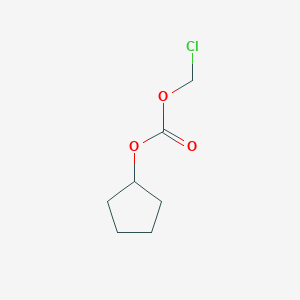

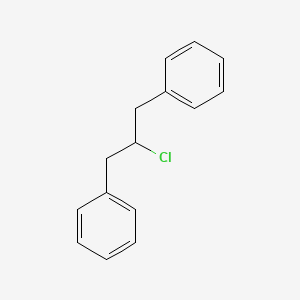

![molecular formula C12H18N4O10 B14662030 2-[bis(2-hydroxyethyl)amino]ethanol;2,4,6-trinitrophenol CAS No. 38327-80-9](/img/structure/B14662030.png)

2-[bis(2-hydroxyethyl)amino]ethanol;2,4,6-trinitrophenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-[bis(2-hydroxyethyl)amino]ethanol;2,4,6-trinitrophenol is a compound that combines two distinct chemical entities: 2-[bis(2-hydroxyethyl)amino]ethanol and 2,4,6-trinitrophenol. The latter, 2,4,6-trinitrophenol, is a yellow crystalline solid known for its explosive properties and is commonly referred to as picric acid .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-[bis(2-hydroxyethyl)amino]ethanol is synthesized through the reaction of ethylene oxide with ammonia . The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

- Ethylene oxide is reacted with ammonia in a controlled environment.

- The reaction mixture is then purified to isolate 2-[bis(2-hydroxyethyl)amino]ethanol.

2,4,6-trinitrophenol is synthesized by nitrating phenol with a mixture of concentrated sulfuric acid and nitric acid . The nitration process involves the following steps:

- Phenol is dissolved in concentrated sulfuric acid.

- Nitric acid is added slowly to the solution while maintaining a low temperature.

- The reaction mixture is then heated to complete the nitration process.

- The product is isolated and purified to obtain 2,4,6-trinitrophenol.

Industrial Production Methods

Industrial production of 2-[bis(2-hydroxyethyl)amino]ethanol involves large-scale reactions of ethylene oxide with ammonia, followed by purification processes to ensure high purity of the product . For 2,4,6-trinitrophenol, industrial production involves the controlled nitration of phenol using sulfuric and nitric acids, followed by purification steps to remove impurities .

Analyse Chemischer Reaktionen

Types of Reactions

2-[bis(2-hydroxyethyl)amino]ethanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding aldehydes or acids.

Reduction: It can be reduced to form simpler amines.

Substitution: It can undergo substitution reactions with halogens or other electrophiles.

2,4,6-trinitrophenol undergoes reactions such as:

Reduction: It can be reduced to form aminophenols.

Substitution: It can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include hydrogen gas with a catalyst or sodium borohydride.

Substitution: Halogens or other electrophiles are used for substitution reactions

Major Products Formed

Oxidation of 2-[bis(2-hydroxyethyl)amino]ethanol: Aldehydes or acids.

Reduction of 2,4,6-trinitrophenol: Aminophenols

Wissenschaftliche Forschungsanwendungen

2-[bis(2-hydroxyethyl)amino]ethanol is used in various scientific research applications, including:

Chemistry: As a reagent in organic synthesis and as a pH buffer.

Biology: In the preparation of biological buffers and as a stabilizer in biological assays.

Medicine: As an emulsifying agent in pharmaceutical formulations.

Industry: As a corrosion inhibitor, surfactant, and in the production of detergents.

2,4,6-trinitrophenol is used in:

Wirkmechanismus

2-[bis(2-hydroxyethyl)amino]ethanol exerts its effects by interacting with various molecular targets and pathways. It can disturb choline homeostasis and phospholipid metabolism, leading to various biological effects . The compound can also act as a surfactant, reducing surface tension in solutions .

2,4,6-trinitrophenol acts as an explosive by undergoing rapid decomposition, releasing a large amount of energy . It can also interact with proteins and other biomolecules, leading to its use as a biological stain .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Diethanolamine: Structurally similar to 2-[bis(2-hydroxyethyl)amino]ethanol, but with two hydroxyl groups instead of three.

Monoethanolamine: Contains only one hydroxyl group and is less viscous.

Nitrophenols: Similar to 2,4,6-trinitrophenol but with different numbers and positions of nitro groups.

Uniqueness

2-[bis(2-hydroxyethyl)amino]ethanol is unique due to its three hydroxyl groups, making it highly versatile in various applications . 2,4,6-trinitrophenol is unique due to its high explosive potential and its use in analytical chemistry .

Eigenschaften

CAS-Nummer |

38327-80-9 |

|---|---|

Molekularformel |

C12H18N4O10 |

Molekulargewicht |

378.29 g/mol |

IUPAC-Name |

2-[bis(2-hydroxyethyl)amino]ethanol;2,4,6-trinitrophenol |

InChI |

InChI=1S/C6H3N3O7.C6H15NO3/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;8-4-1-7(2-5-9)3-6-10/h1-2,10H;8-10H,1-6H2 |

InChI-Schlüssel |

GNEOCXHIMMBQOY-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C(CO)N(CCO)CCO |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(Diethylamino)phenyl]-1-(2-methylpropyl)quinolin-1-ium iodide](/img/structure/B14661963.png)

![1,4-Bis[(but-2-yn-1-yl)oxy]benzene](/img/structure/B14661984.png)

![4H-pyrano[2,3-g][1,3]benzothiazole](/img/structure/B14662023.png)